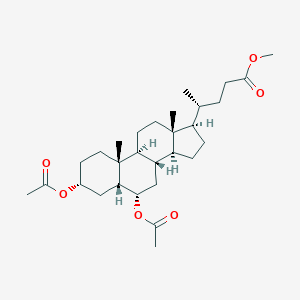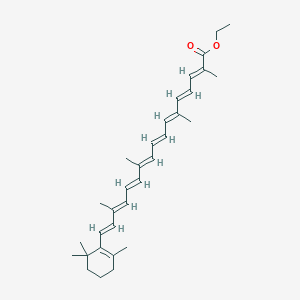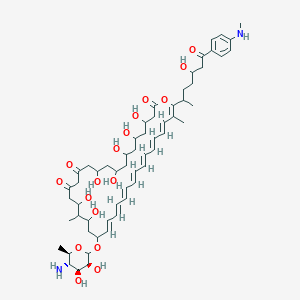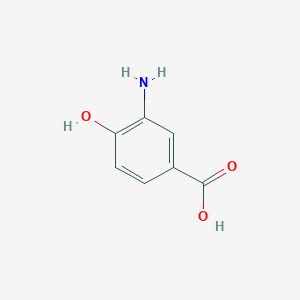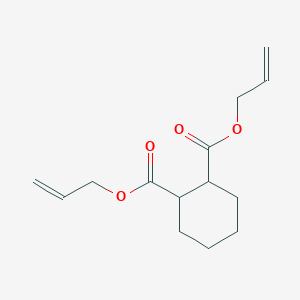
Diallyl hexahydrophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diallyl hexahydrophthalate (DAHP) is a chemical compound that is widely used in various industries, including fragrance, flavor, and polymer production. DAHP is a colorless liquid with a pleasant odor, and it is known for its unique properties, such as its ability to enhance the stability of certain materials and its excellent solubility in water. In
Wissenschaftliche Forschungsanwendungen
Diallyl hexahydrophthalate has been extensively studied for its various applications in scientific research. It is commonly used as a crosslinking agent for polymers, such as polyvinyl alcohol and polyethylene glycol. Diallyl hexahydrophthalate can also be used as a monomer for the synthesis of various copolymers, such as polyurethanes and polyesters. Additionally, Diallyl hexahydrophthalate has been used as a flavor and fragrance ingredient in the food and cosmetic industries.
Wirkmechanismus
The mechanism of action of Diallyl hexahydrophthalate is not fully understood, but it is believed to involve the formation of covalent bonds between Diallyl hexahydrophthalate and other molecules. In polymerization reactions, Diallyl hexahydrophthalate acts as a crosslinking agent, forming strong chemical bonds between polymer chains. In biological systems, Diallyl hexahydrophthalate has been shown to interact with proteins and enzymes, affecting their function and activity.
Biochemische Und Physiologische Effekte
Diallyl hexahydrophthalate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Diallyl hexahydrophthalate can inhibit the growth of certain cancer cells, such as human liver cancer cells. Additionally, Diallyl hexahydrophthalate has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases, such as Alzheimer's and Parkinson's disease. However, more research is needed to fully understand the potential therapeutic effects of Diallyl hexahydrophthalate.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Diallyl hexahydrophthalate in scientific research has several advantages. It is a relatively inexpensive and readily available reagent, and it can be easily synthesized in the laboratory. Additionally, Diallyl hexahydrophthalate has a high solubility in water, which makes it easy to work with in aqueous solutions. However, there are also some limitations to the use of Diallyl hexahydrophthalate. For example, the synthesis of Diallyl hexahydrophthalate can be challenging, and the resulting product may contain impurities. Additionally, the use of Diallyl hexahydrophthalate in biological systems may be limited by its potential toxicity and lack of specificity.
Zukünftige Richtungen
There are several potential future directions for the study of Diallyl hexahydrophthalate. One area of research is the development of new synthetic methods for the production of Diallyl hexahydrophthalate and its derivatives. Additionally, more research is needed to fully understand the mechanism of action of Diallyl hexahydrophthalate and its potential therapeutic effects in various diseases. Finally, the use of Diallyl hexahydrophthalate in the development of new materials, such as biodegradable polymers and hydrogels, may have important applications in the fields of medicine and biotechnology.
Conclusion:
In conclusion, Diallyl hexahydrophthalate is a versatile chemical compound with a wide range of applications in scientific research. It can be synthesized through the reaction between hexahydrophthalic anhydride and allyl alcohol, and it is commonly used as a crosslinking agent for polymers and as a flavor and fragrance ingredient. Diallyl hexahydrophthalate has various biochemical and physiological effects, including antioxidant and anti-inflammatory properties, and it has potential therapeutic applications in the treatment of various diseases. While there are some limitations to the use of Diallyl hexahydrophthalate, its unique properties and potential applications make it an important area of research for the future.
Synthesemethoden
Diallyl hexahydrophthalate can be synthesized through the reaction between hexahydrophthalic anhydride and allyl alcohol. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The resulting product is a mixture of isomers, including cis- and trans-Diallyl hexahydrophthalate. The mixture can be separated through distillation or chromatography.
Eigenschaften
CAS-Nummer |
13846-31-6 |
|---|---|
Produktname |
Diallyl hexahydrophthalate |
Molekularformel |
C14H20O4 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
bis(prop-2-enyl) cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C14H20O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-4,11-12H,1-2,5-10H2 |
InChI-Schlüssel |
HEBKPAWCVUSXMB-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C1CCCCC1C(=O)OCC=C |
Kanonische SMILES |
C=CCOC(=O)C1CCCCC1C(=O)OCC=C |
Andere CAS-Nummern |
13846-31-6 7500-82-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



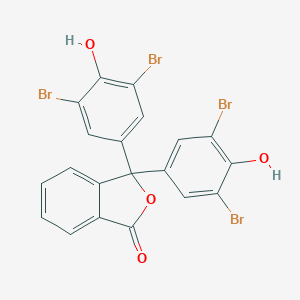
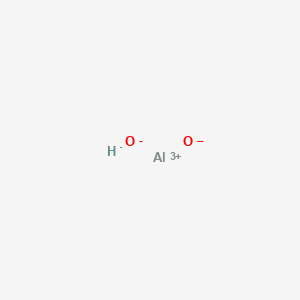
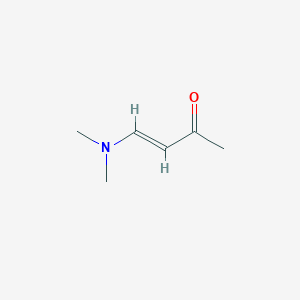
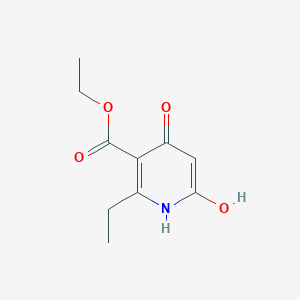
![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)
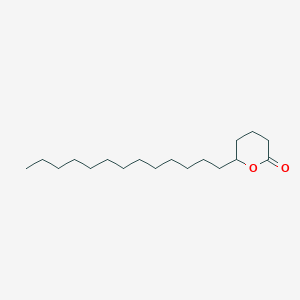
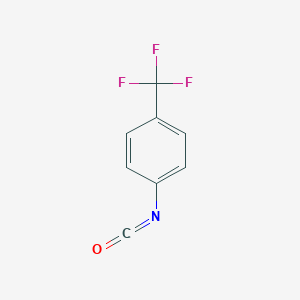
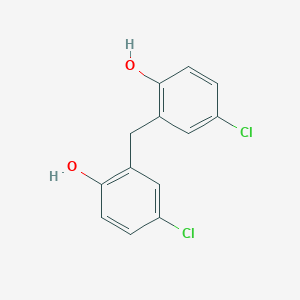
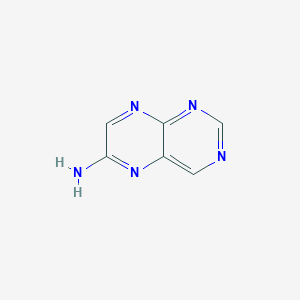
![Benzo[c]thiophen-1(3H)-one](/img/structure/B75792.png)
